Gidazepam
Overview
Description
Gidazepam, also known as hydazepam or hidazepam, is an atypical benzodiazepine derivative developed in the Soviet Union. It is a selectively anxiolytic benzodiazepine, meaning it primarily reduces anxiety without causing significant sedation. This compound also has therapeutic value in managing certain cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gidazepam involves several steps, starting with the formation of the core benzodiazepine structure. The process typically includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Bromination: The introduction of a bromine atom at a specific position on the benzodiazepine ring.
Acetohydrazide Formation: The final step involves the formation of the acetohydrazide group, which is crucial for the anxiolytic activity of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Gidazepam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzodiazepine ring.
Substitution: Substitution reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of this compound, such as desalkylthis compound (bromo-nordazepam), which is an active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Gidazepam has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of benzodiazepines.
Biology: Investigated for its effects on the central nervous system and its interaction with neurotransmitter receptors.
Medicine: Studied for its anxiolytic and cardiovascular effects, particularly in the management of anxiety and certain cardiovascular disorders.
Industry: Used in the development of new benzodiazepine derivatives with improved therapeutic profiles
Mechanism of Action
Gidazepam acts as a prodrug to its active metabolite, 7-bromo-2,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one (desalkylthis compound or bromo-nordazepam). The anxiolytic effects of this compound are primarily due to this active metabolite, which acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The slow metabolism of this compound results in a prolonged half-life, allowing for sustained anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Phenazepam: Another benzodiazepine widely used in Russia and other CIS countries.
Cinazepam: A benzodiazepine with similar anxiolytic properties.
Cloxazolam: A benzodiazepine with anxiolytic and sedative effects.
Uniqueness
Gidazepam is unique due to its selective anxiolytic properties and its long half-life, which allows for sustained therapeutic effects. Unlike many other benzodiazepines, this compound does not cause significant sedation, making it suitable for patients who need to manage anxiety without impairing their daily activities .
Properties
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCMZLSEXRBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156091 | |
Record name | Gidazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129186-29-4 | |
Record name | Gidazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129186-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gidazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gidazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GIDAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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